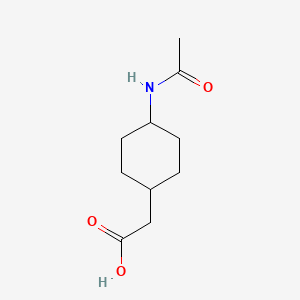

2-(4-Acetamidocyclohexyl)acetic acid

Übersicht

Beschreibung

2-(4-Acetamidocyclohexyl)acetic acid is a synthetic organic compound with potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its anti-inflammatory properties. The compound has the molecular formula C12H19NO3 and is systematically named as 2-(1-cyclohexyl-4-(acetamido)pentan-1-yl)acetic acid. Its unique structure imparts specific biological activities that make it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetamidocyclohexyl)acetic acid typically involves multiple steps starting from 1,4-cyclohexanedione. The synthetic route includes the following key reactions:

Wittig Reaction: This reaction is used to form the carbon-carbon double bond.

Condensation Reaction: This step involves the formation of the acetamido group.

Catalytic Hydrogenation: This reaction is used to reduce the double bond and obtain the final product.

The reaction conditions are generally mild, involving temperatures ranging from 25°C to 80°C and atmospheric pressure. Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves the following steps:

Hydrogenation of 4-nitrophenyl acetic acid: This step is carried out in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure.

Further Hydrogenation: The reaction mixture is further hydrogenated at 50-60°C under 1-4 bar overpressure.

Reflux in Hydrochloric Ethanol: The final step involves heating the reaction mixture to reflux in hydrochloric ethanol to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Acetamidocyclohexyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, and alcohols.

The reaction conditions vary depending on the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in the presence of a solvent such as tetrahydrofuran (THF) or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield carboxylic acids or ketones.

Reduction: May produce alcohols or amines.

Substitution: May result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Acetamidocyclohexyl)acetic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.

Medicine: It is investigated for its potential use as a therapeutic agent in treating inflammatory conditions.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-(4-Acetamidocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone that regulates growth and development.

Cyclohexyl acetate: An ester used in the fragrance industry.

Acetic acid: A simple carboxylic acid used in various industrial applications.

Uniqueness

2-(4-Acetamidocyclohexyl)acetic acid is unique due to its specific structure, which imparts anti-inflammatory properties. Unlike indole-3-acetic acid, which is primarily a plant hormone, or cyclohexyl acetate, which is used in fragrances, this compound has significant therapeutic potential in medicine.

Biologische Aktivität

2-(4-Acetamidocyclohexyl)acetic acid, also known as a cyclohexyl derivative of acetic acid, has garnered attention in pharmacological studies due to its potential biological activities. This compound is characterized by its unique cyclohexyl structure, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes an acetamide group attached to a cyclohexyl ring, contributing to its solubility and reactivity in biological systems.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through modulation of enzyme activity and receptor interactions, similar to other acetic acid derivatives.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. In studies utilizing the acetic acid-induced writhing test in mice, the compound demonstrated a dose-dependent reduction in pain responses.

Table 1: Analgesic Activity in Mice

| Treatment | Dose (mg/kg) | Writhes Count | % Inhibition |

|---|---|---|---|

| Control (Tween-80) | 3 ml/kg | 48.75 ± 2.2 | - |

| Standard (Morphine) | 5 mg/kg | 8.25 ± 0.62 | 83.07 |

| 2-(4-Acetamidocyclohexyl) | 150 | 25 ± 0.91 | 48.71 |

| 300 | 12.5 ± 1 | 74.35 |

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In carrageenan-induced inflammation models, it significantly reduced swelling and pain, suggesting potential therapeutic applications in inflammatory conditions.

Table 2: Anti-inflammatory Activity

| Treatment | Dose (mg/kg) | Swelling Reduction (%) |

|---|---|---|

| Control | - | - |

| Standard (Ibuprofen) | 10 | >70 |

| 2-(4-Acetamidocyclohexyl) | 150 | ~45 |

| 300 | ~60 |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Pain Management : A study conducted on mice indicated that administration of the compound led to a significant decrease in pain-related behaviors following acetic acid injection.

- Inflammation Model : In a model of induced paw edema, treatment with the compound resulted in marked reductions in inflammatory markers, supporting its role as an anti-inflammatory agent.

Safety and Toxicity

Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies indicate no significant adverse effects at doses up to .

Eigenschaften

IUPAC Name |

2-(4-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVBDJQHTIBXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951619 | |

| Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-44-2, 2901-45-3 | |

| Record name | NSC175383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.